molecular formula C8H16Si B082781 3-(Trimethylsilyl)cyclopentene CAS No. 14579-08-9

3-(Trimethylsilyl)cyclopentene

Cat. No. B082781
CAS RN: 14579-08-9
M. Wt: 140.3 g/mol
InChI Key: RNHNKPHOTZMXPP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclopentene, also known as TMS cyclopentene, is an organosilicon compound . It is a colorless liquid with special chemical properties and structure . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)cyclopentene has been discussed in several papers. For instance, Danheiser et al. described a regiocontrolled approach to the synthesis of five-membered rings using (trimethylsilyl)cyclopentene annulation . Another paper discussed the asymmetric access to β-funebrene via a trans-selective annulation of allenylsilane-enes .


Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)cyclopentene is C8H16Si . The compound contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trimethylsilyl)cyclopentene have been studied in various contexts. For example, propargyl silanes with a terminal alkyne moiety undergo a 1,2-silyl shift when activated with electrophiles such as H+, Br+, I+, and PhSe+. A method was developed to trap 1,3-transposed electrophilic .

Scientific Research Applications

Synthesis of Highly Substituted Cyclopentadienes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .

Metallocene Catalysts

The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Therefore, the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . 3-(Trimethylsilyl)cyclopentene can be used in this context.

[3 + 2] Annulation Methods Based on Organosilanes

3-(Trimethylsilyl)cyclopentene can be used in [3 + 2] annulation routes to a variety of five-membered carbocyclic and heterocyclic systems . This reaction, sometimes referred to as the “Danheiser Annulation”, has been developed in laboratories .

Synthesis of Five-Membered Rings

The “TMS-cyclopentene annulation” involves the reaction of (trimethylsilyl)allenes with electron-deficient alkenes and alkynes in the presence of titanium tetrachloride to afford, in a single step, a functionalized and highly substituted 5-membered carbocycle . This method provides a regiospecific approach to the synthesis of five-membered rings .

Synthesis of Substituted Azulenes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of substituted azulenes . Azulenes are organic compounds and isomers of naphthalene. While naphthalene is colorless, azulenes are dark blue .

Synthesis of Substituted Furans

3-(Trimethylsilyl)cyclopentene can also be used in the synthesis of substituted furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .

Safety and Hazards

The safety data sheet for 3-(Trimethylsilyl)cyclopentene suggests that it should be used only for research and development and not for medicinal or household use . In case of contact, it is recommended to rinse with pure water for at least 15 minutes .

Future Directions

The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .

properties

IUPAC Name

cyclopent-2-en-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHNKPHOTZMXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375374
Record name 3-(TRIMETHYLSILYL)CYCLOPENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)cyclopentene

CAS RN

14579-08-9
Record name 3-(TRIMETHYLSILYL)CYCLOPENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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